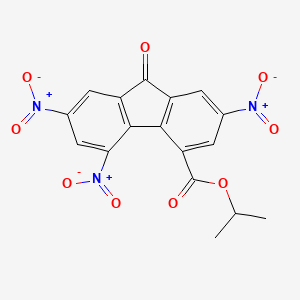
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester is a complex organic compound with a unique structure. It belongs to the class of fluorene derivatives, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester typically involves the nitration of fluorene derivatives followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring, which is then followed by the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene ring.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, methyl ester
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, undecyl ester
Uniqueness
The uniqueness of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it a valuable compound for various applications where these properties are crucial .
Propriétés
Numéro CAS |
109174-05-2 |
|---|---|
Formule moléculaire |
C17H11N3O9 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
propan-2-yl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C17H11N3O9/c1-7(2)29-17(22)12-5-8(18(23)24)3-10-14(12)15-11(16(10)21)4-9(19(25)26)6-13(15)20(27)28/h3-7H,1-2H3 |
Clé InChI |
HGQJBWAOTPXHMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



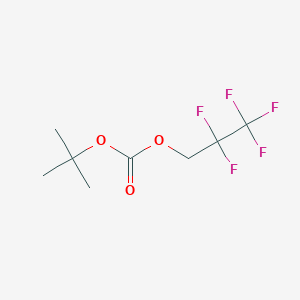
![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)

![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)
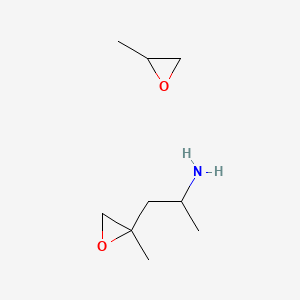
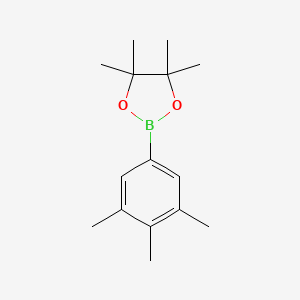
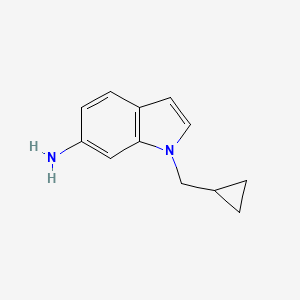
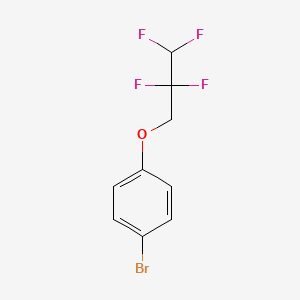

![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
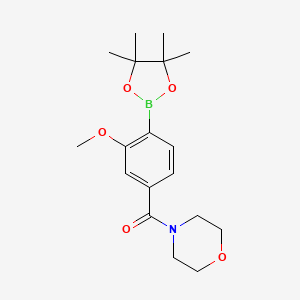
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
